2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like condensation, substitution, or addition. Without specific information, it’s hard to detail the exact synthesis process for this compound .Molecular Structure Analysis
The molecule contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has an acetamide group attached to it, which could influence its reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Vibrational Spectroscopic Signatures and Molecular Interactions
A study by Jenepha Mary et al. (2022) focused on the vibrational spectroscopic signatures of a closely related molecule, showcasing its characterization through Raman and Fourier transform infrared spectroscopy. The research highlighted the stereo-electronic interactions, stability through natural bond orbital analysis, and insights into intermolecular contacts within the crystal structure. This approach is pivotal for understanding the molecular behavior and potential applications of similar compounds in scientific research.
Antimicrobial Activities
Patel and Shaikh (2011) explored the synthesis and evaluation of antimicrobial activities of new derivatives, emphasizing the importance of such compounds in developing new antibacterial and antifungal agents. Their work, detailed in Acta Poloniae Pharmaceutica, underlines the potential of these compounds in addressing the need for novel treatments against microbial infections.
Synthesis and Biological Screening
The synthesis and biological screening of derivatives for potential antimicrobial and antiviral activities have been a significant area of research. For instance, Rehman et al. (2013) synthesized and screened a series of derivatives against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential as bioactive molecules. Such studies are critical in the search for new therapeutic agents.
Antiviral and Virucidal Activities
Wujec et al. (2011) synthesized and evaluated the antiviral and virucidal activities of novel derivatives against human adenovirus type 5 and ECHO-9 virus, as detailed in Zeitschrift für Naturforschung C. Their findings suggest the promising potential of these compounds in reducing viral replication, emphasizing the importance of such derivatives in the development of antiviral drugs.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-9(20)16-8-4-2-3-7(13)10(8)14/h2-4H,5,15H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWXJPRPZZDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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